NITD-609 Enantiomer

Overview

Description

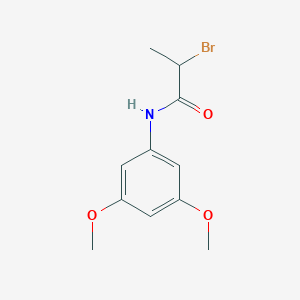

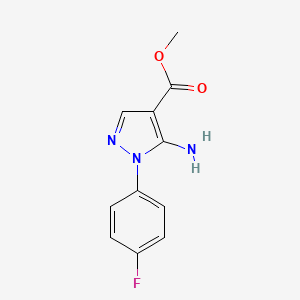

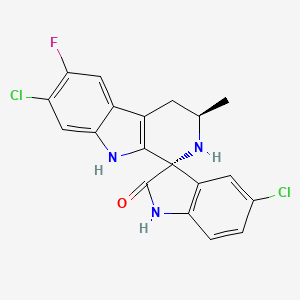

NITD-609 Enantiomer is an enantiomer of NITD-609, which is a spironone drug with antimalarial activity .

Molecular Structure Analysis

The molecular formula of NITD-609 Enantiomer is C19H14Cl2FN3O . The InChI code is 1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14 (22)13 (21)7-16 (10)23-17 (11)19 (25-8)12-5-9 (20)2-3-15 (12)24-18 (19)26/h2-3,5-8,23,25H,4H2,1H3, (H,24,26)/t8-,19+/m1/s1 . The Canonical SMILES is CC1CC2=C (C3 (N1)C4=C (C=CC (=C4)Cl)NC3=O)NC5=CC (=C (C=C25)F)Cl .Physical And Chemical Properties Analysis

NITD-609 Enantiomer has a molecular weight of 390.2 g/mol . The compound has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 0 rotatable bonds . The exact mass and monoisotopic mass of the compound are 389.0497956 g/mol . The topological polar surface area of the compound is 56.9 Ų . The compound has 26 heavy atoms .Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Tropical Medicine , specifically the treatment of malaria .

Summary of the Application

“NITD-609 Enantiomer”, also known as Cipargamin , is an experimental synthetic antimalarial drug belonging to the spiroindolone class . It was developed at the Novartis Institute for Tropical Diseases in Singapore, through a collaboration with the Genomics Institute of the Novartis Research Foundation (GNF), the Biomedical Primate Research Centre, and the Swiss Tropical Institute .

Methods of Application or Experimental Procedures

Cipargamin was discovered by screening the Novartis library of 12,000 natural products and synthetic compounds to find compounds active against Plasmodium falciparum . The first screen turned up 275 compounds and the list was narrowed to 17 potential candidates . The current spiroindolone was optimized to address its metabolic liabilities leading to improved stability and exposure levels in animals .

Results or Outcomes

As a result, cipargamin is one of only a handful of molecules capable of completely curing mice infected with Plasmodium berghei (a model of blood-stage malaria) . Given its good physicochemical properties, promising pharmacokinetic and efficacy profile, the molecule was recently approved as a preclinical candidate and is now entering GLP toxicology studies with the aim of entering Phase I studies in humans in late 2010 . If its safety and tolerability are acceptable, cipargamin would be the first antimalarial not belonging to either the artemisinin or peroxide class to go into a proof-of-concept study in malaria .

Safety And Hazards

properties

IUPAC Name |

(3S,3'R)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPLPZSUQEDRT-YLVJLNSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C([C@@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NITD-609 Enantiomer | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-](/img/structure/B1450875.png)

![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)